Lrgils-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LRGILS-NH2 is a reversed amino acid sequence control peptide for SLIGRL-NH2, a protease-activated receptor-2 (PAR 2) agonist that facilitates gastrointestinal transit in vivo .

Molecular Structure Analysis

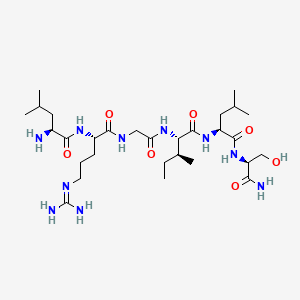

The molecular weight of LRGILS-NH2 is 656.83 g/mol. Its molecular formula is C29H56N10O7. The sequence is LRGILS, with a modification of Ser-6 = C-terminal amide .

Physical And Chemical Properties Analysis

LRGILS-NH2 is soluble up to 2 mg/ml in water. It should be stored at -20°C .

Applications De Recherche Scientifique

Gastrointestinal Transit Enhancement

LRGILS-NH₂ has been studied for its role in facilitating gastrointestinal transit in vivo. By activating PAR₂, it may influence gut motility and contribute to the movement of food through the digestive tract .

Inflammatory Responses and Immune Regulation

PAR₂ activation by LRGILS-NH₂ can modulate immune responses. Research suggests that PAR₂ is involved in the immune response to certain pathogens. Further investigation is needed to understand its precise role in immune regulation .

Pain Perception and Sensitization

PAR₂ activation has been linked to pain perception and sensitization. LRGILS-NH₂ may contribute to nociception (pain signaling) by interacting with PAR₂ receptors in sensory neurons. Understanding this mechanism could have implications for pain management .

Vascular Function and Blood Flow

PAR₂ receptors are expressed in vascular endothelial cells and smooth muscle cells. LRGILS-NH₂ might impact vascular tone, blood flow, and endothelial function. Research in this area could provide insights into cardiovascular health .

Wound Healing and Tissue Repair

PAR₂ activation influences wound healing and tissue repair. LRGILS-NH₂ may play a role in processes such as angiogenesis (formation of new blood vessels) and cell migration during tissue regeneration .

Neurological Effects

Emerging evidence suggests that PAR₂ activation affects neuronal function. LRGILS-NH₂ might influence neurotransmitter release, synaptic plasticity, and neuroinflammation. Investigating its impact on the nervous system is an exciting avenue for research .

Mécanisme D'action

Target of Action

Lrgils-NH2 is a reversed amino acid sequence control peptide for SLIGRL-NH2 . Its primary target is the Protease-Activated Receptor-2 (PAR-2) . PAR-2 is a type of protease-activated receptor that plays a crucial role in various biological processes, including inflammation, pain perception, and cancer progression .

Mode of Action

Lrgils-NH2 interacts with its target, PAR-2, by acting as a control peptide for SLIGRL-NH2 . This interaction facilitates gastrointestinal transit in vivo . .

Biochemical Pathways

The biochemical pathways affected by Lrgils-NH2 are related to its interaction with PAR-2. Activation of PAR-2 has been associated with various physiological and pathological processes, including inflammation, pain, and cancer . .

Pharmacokinetics

It is soluble to 2 mg/ml in water , which may influence its bioavailability and distribution in the body.

Result of Action

The primary result of Lrgils-NH2’s action is the facilitation of gastrointestinal transit in vivo . This suggests that it may have potential therapeutic applications in conditions related to gastrointestinal motility.

Propriétés

IUPAC Name |

(2S,3S)-N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56N10O7/c1-7-17(6)23(28(46)37-20(12-16(4)5)27(45)38-21(14-40)24(31)42)39-22(41)13-35-26(44)19(9-8-10-34-29(32)33)36-25(43)18(30)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,41)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUFWKYFOMBFPA-JYAZKYGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56N10O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lrgils-NH2 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B561497.png)

![2-Azabicyclo[4.1.0]heptane,1-isopropyl-5-methyl-(6CI)](/img/no-structure.png)

![1-Acetyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/structure/B561507.png)